4-(Benzyloxy)pyridine

Übersicht

Beschreibung

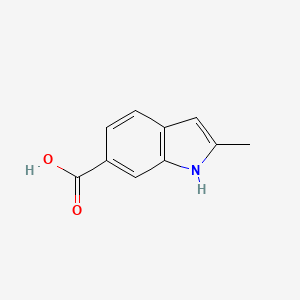

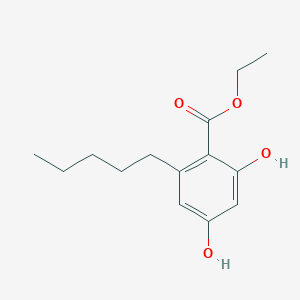

4-(Benzyloxy)pyridine, also known as 4-BOP, is an organic compound with a unique structure that has a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 81-83°C and a boiling point of 217-218°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform. 4-BOP is used in a variety of different laboratory experiments, including synthesis, chemical reactions, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Application Summary

“4-(Benzyloxy)pyridine” is used in the design and synthesis of pyrazolo[3,4-b]pyridines, which are promising lead candidates against Mycobacterium tuberculosis .

Methods of Application

The synthesis involves trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals. The products are then structurally modified via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Results or Outcomes

The results indicated that the pyrazolo[3,4-b]pyridine with specific substitutions exhibits promising antituberculotic activity .

Synthesis of Substituted Pyridines, Piperidines, and Piperazines

Application Summary

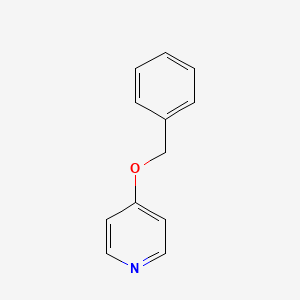

“4-(Benzyloxy)pyridine” undergoes hydrogenation over palladium to afford pyridine .

Methods of Application

The compound is subjected to hydrogenation over palladium .

Results or Outcomes

The outcome of this process is the production of pyridine .

Clinical Diversity in Medicinal Chemistry

Application Summary

The nitrogen-bearing heterocycle pyridine, in its several analogous forms, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .

Methods of Application

The term ‘pyridine’ is a derivative from a Greek word, and is the grouping of two words “pyr” denotes fire and “idine” is applicable for aromatic bases . Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids .

Results or Outcomes

In the formulation of pharmaceuticals, pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

Antimicrobial and Antiviral Activities

Application Summary

Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Methods of Application

It is known that a pyridine compound, which also contains a heterocycle, has improved therapeutic properties . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry .

Results or Outcomes

This determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule . Moreover, an important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .

Synthesis of 1,4-Dihydropyridine

Application Summary

1,4-Dihydropyridine (1,4-DHP) is one of the most notable organic scaffolds with diverse pharmaceutical applications . This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .

Methods of Application

The synthesis of 1,4-DHP involves the use of multi-component one-pot and green synthetic methodologies .

Results or Outcomes

The results indicate that 1,4-DHP has diverse pharmaceutical applications, including calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

Synthesis of Pyridine-Based Scaffolds

Application Summary

Pyridine-based scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

Methods of Application

The synthesis of pyridine-based scaffolds involves the use of various synthetic methodologies .

Results or Outcomes

The results indicate that pyridine-based scaffolds have unique clinical relevance as reported over the last two decades . It highlights an inclination to the use of pyridine-based molecules in drug crafting and the subsequent emergence of several potent and eligible candidates against a range of diversified diseases .

Eigenschaften

IUPAC Name |

4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCDUONHBLSZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490134 | |

| Record name | 4-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)pyridine | |

CAS RN |

49826-70-2 | |

| Record name | 4-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)